4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C11H10Cl2N4O and a molecular weight of 285.13 g/mol . This compound belongs to the class of pyridopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
It is common for pyrimidine derivatives to interact with various enzymes and receptors in the body .
Mode of Action
It is known that pyrimidine derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which can have downstream effects on cell growth and proliferation .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly those involved in cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a critical role in cell proliferation and survival . Additionally, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the ATP-binding pocket of kinases, thereby inhibiting their activity . This inhibition leads to a cascade of downstream effects, including altered phosphorylation states of target proteins and changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, with cytochrome P450 enzymes playing a significant role in its biotransformation . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine typically involves the reaction of 2,7-dichloropyrido[2,3-d]pyrimidine with morpholine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in the formation of various substituted pyridopyrimidine derivatives .
Scientific Research Applications
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine include other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
Uniqueness
What sets this compound apart from other similar compounds is its unique chemical structure, which imparts specific biological activities and potential therapeutic applications. The presence of the morpholine ring and the dichloropyrido[2,3-d]pyrimidine moiety contributes to its distinct properties and makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c12-8-2-1-7-9(14-8)15-11(13)16-10(7)17-3-5-18-6-4-17/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIZPCKEPDNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726477 | |
Record name | 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-21-1 | |
Record name | 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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